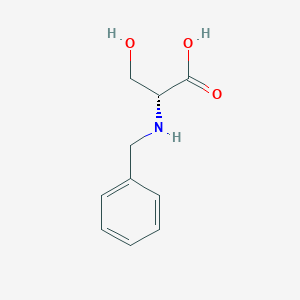

(R)-2-(Benzylamino)-3-hydroxypropanoic acid

Vue d'ensemble

Description

®-2-(Benzylamino)-3-hydroxypropanoic acid is an organic compound that features both an amino group and a hydroxyl group attached to a propanoic acid backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Benzylamino)-3-hydroxypropanoic acid typically involves the reaction of benzylamine with a suitable precursor, such as an epoxide or a halohydrin. One common method involves the ring-opening of an epoxide with benzylamine under basic conditions, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production of ®-2-(Benzylamino)-3-hydroxypropanoic acid may involve more scalable processes, such as continuous flow synthesis or the use of biocatalysts to achieve higher yields and purity. These methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.

Analyse Des Réactions Chimiques

Types of Reactions

®-2-(Benzylamino)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of substituted amines.

Applications De Recherche Scientifique

Anticonvulsant Activity

One of the primary applications of (R)-2-(Benzylamino)-3-hydroxypropanoic acid is in the development of anticonvulsant drugs. This compound has been studied for its efficacy in treating partial-onset seizures and other forms of epilepsy. Notably, it is a precursor to lacosamide, a clinically approved anticonvulsant that acts as an NMDA glycine-site antagonist and enhances sodium channel inactivation .

Case Study: Lacosamide

- Mechanism of Action : Lacosamide selectively enhances sodium channel inactivation and modulates collapsin response mediator protein-2, which contributes to its anticonvulsant properties .

- Clinical Trials : Lacosamide has undergone extensive clinical trials for epilepsy and has shown promise in treating conditions such as migraine, diabetic neuropathy, fibromyalgia, and osteoarthritis .

Structure-Activity Relationship (SAR)

Research into the SAR of this compound derivatives has revealed that modifications at specific sites can significantly influence anticonvulsant activity. Studies have demonstrated that small non-polar substituents at the 3-oxy site enhance seizure protection while larger groups reduce efficacy .

Key Findings :

- Substituent Effects : The introduction of non-bulky hydrophobic groups at the 3-oxy position retains anticonvulsant activity in rodent models .

- Comparative Efficacy : Certain derivatives have shown improved efficacy compared to traditional anticonvulsants like phenobarbital and phenytoin .

Synthesis and Purification Processes

The synthesis of this compound involves several steps, including acylation and amination reactions. Various methods have been developed to enhance the yield and purity of this compound.

Synthesis Steps :

- Acylation : Reacting (R)-2-amino-3-hydroxypropanoic acid with acetic anhydride to form (R)-2-acetamido-3-hydroxypropanoic acid.

- Amination : Further reaction with benzylamine in the presence of suitable bases yields the final product .

Purification Techniques :

- Methods such as crystallization and chromatography are employed to achieve high purity levels necessary for pharmacological studies .

Pharmacological Insights

Recent studies have highlighted the pharmacological potential of various derivatives of this compound beyond anticonvulsant activity. These compounds have been evaluated for their effects on sodium channels and their potential use in treating other neurological disorders.

Pharmacological Activities :

- Compounds derived from this compound exhibit significant sodium channel modulation, which is crucial for managing hyperexcitability in neurological conditions .

- Some derivatives show promise in enhancing the protective indices compared to established antiseizure medications, indicating their potential as new therapeutic agents .

Mécanisme D'action

The mechanism of action of ®-2-(Benzylamino)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The hydroxyl and amino groups play crucial roles in its binding affinity and specificity, allowing it to modulate biochemical pathways effectively.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-2-(Benzylamino)-3-hydroxypropanoic acid: The enantiomer of the compound, which may exhibit different biological activity.

3-Hydroxypropanoic acid: Lacks the benzylamino group, resulting in different chemical properties and reactivity.

2-Amino-3-hydroxypropanoic acid: Lacks the benzyl group, affecting its hydrophobicity and interaction with biological targets.

Uniqueness

®-2-(Benzylamino)-3-hydroxypropanoic acid is unique due to the presence of both the benzylamino and hydroxyl groups, which confer distinct chemical and biological properties. Its specific stereochemistry also plays a significant role in its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Activité Biologique

(R)-2-(Benzylamino)-3-hydroxypropanoic acid, also known as a serine derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its potential therapeutic applications. Below is a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.215 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 405.6 ± 40.0 °C |

| Flash Point | 199.1 ± 27.3 °C |

| LogP | 1.10 |

This compound exhibits biological activities primarily through its influence on neurotransmitter systems and metabolic pathways. It has been studied for its potential effects on:

- Neurotransmission : As a serine derivative, it may modulate neurotransmitter release and receptor activity, impacting neurological functions.

- Muscle Performance : The compound is recognized for its ergogenic properties, potentially enhancing physical performance by influencing anabolic hormone secretion and energy supply during exercise .

Ergogenic Effects

Research indicates that amino acids and their derivatives, including this compound, can enhance physical performance and recovery during exercise. They are believed to:

Neuroprotective Potential

Studies suggest that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases by modulating excitatory neurotransmission and reducing excitotoxicity .

Case Studies

- Physical Performance Enhancement : A study conducted by Luckose et al. (2015) demonstrated that amino acid derivatives could significantly improve physical performance metrics in athletes, suggesting that this compound could be a valuable ergogenic aid .

- Neurological Applications : Research on serine derivatives has shown promise in neuroprotection, with implications for conditions like Alzheimer's disease. The compound's ability to influence neurotransmitter systems positions it as a candidate for further investigation into cognitive enhancement therapies .

Research Findings

Recent studies have highlighted the following findings related to the biological activity of this compound:

- In Vitro Studies : In vitro assays indicate that this compound can enhance the secretion of anabolic hormones, contributing to improved muscle recovery and growth .

- Pharmacological Potential : The compound's structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents against neurological disorders .

Propriétés

IUPAC Name |

(2R)-2-(benzylamino)-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-7-9(10(13)14)11-6-8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSBUHPWELFRGB-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN[C@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10543337 | |

| Record name | N-Benzyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106910-77-4 | |

| Record name | N-(Phenylmethyl)-D-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106910-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Serine, N-(phenylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.